3-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID
Overview
Description
3-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives
Preparation Methods
The synthesis of 3-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another approach involves the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate in acetic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Coupling Reactions: The pyrrolopyrimidine core can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, boron reagents, and molecular oxygen . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Pharmacology: The compound is studied for its effects on various biological targets and pathways.
Material Science: Its unique structural properties make it useful in the design of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing cellular functions . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other pyrrolopyrimidine derivatives, 3-[1-METHYL-4-(3-NITROPHENYL)-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID exhibits unique structural features and biological activities. Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
3-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6/c1-22-15-10-23(13-6-3-5-12(9-13)19(26)27)18(25)16(15)17(21-20(22)28)11-4-2-7-14(8-11)24(29)30/h2-9,17H,10H2,1H3,(H,21,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZWKFKFBTFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C2)C4=CC=CC(=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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